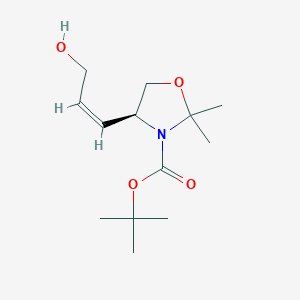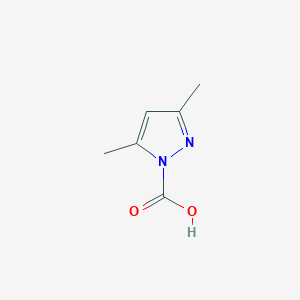![molecular formula C14H10F2N2 B12885119 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of medicinal chemistry The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process generally includes N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .
Analyse Chemischer Reaktionen
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Cross-Coupling: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while reduction could produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to modulate biological activity makes it valuable in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated compounds, such as:
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
N-Difluoromethylated pyridines: These compounds share similar properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct physicochemical properties and biological activities.
Eigenschaften
Molekularformel |
C14H10F2N2 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-11(10)8-12(18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
InChI-Schlüssel |
KPHWPXAJBPBMMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


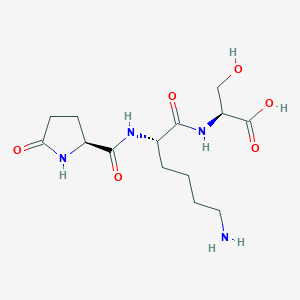
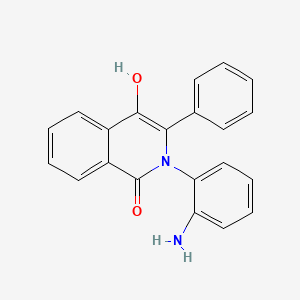


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
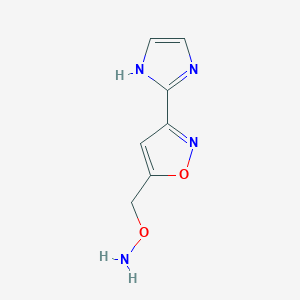
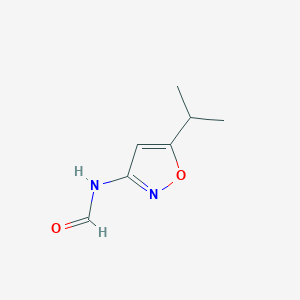
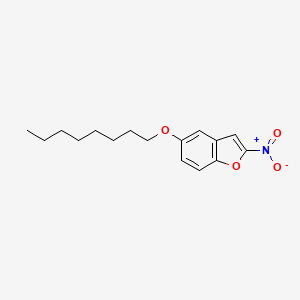
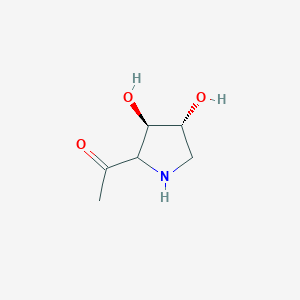
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

